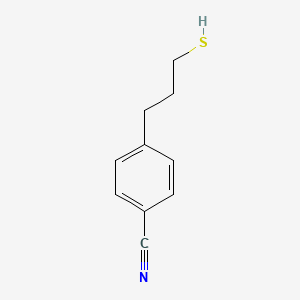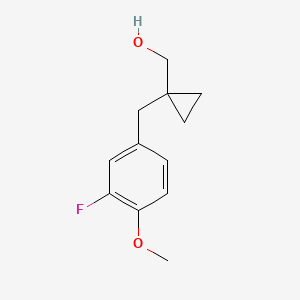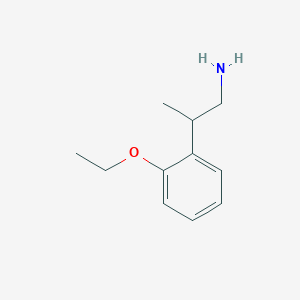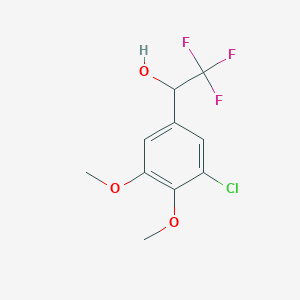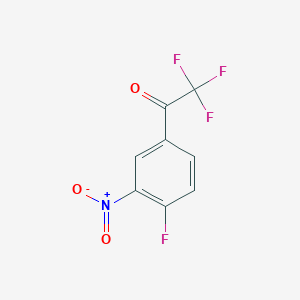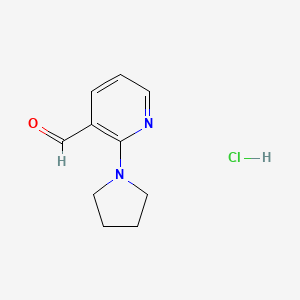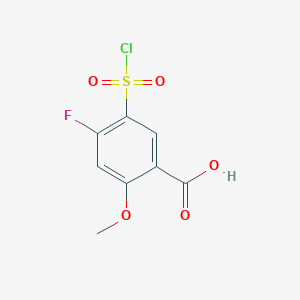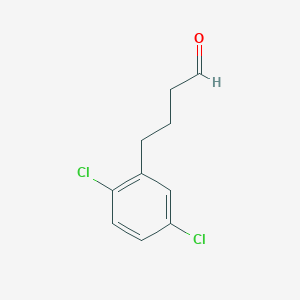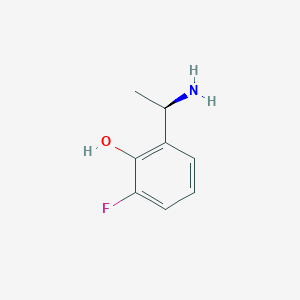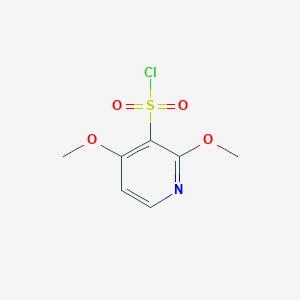
2,4-Dimethoxypyridine-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethoxypyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C7H8ClNO4S. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4-Dimethoxypyridine-3-sulfonyl chloride can be synthesized through the diazotization of substituted 3-aminopyridines followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The reaction conditions typically involve the use of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of a sulfonyl chloride reagent.
Industrial Production Methods
In industrial settings, the preparation of pyridine-3-sulfonyl chlorides, including this compound, can be achieved using microchannel reactors. This method involves the rapid diazotization of 3-aminopyridine with isoamyl nitrite and subsequent reaction with thionyl chloride . This approach offers advantages such as mild reaction conditions, high yield, and good product quality.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethoxypyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to facilitate the substitution process.
Major Products Formed
The major products formed from reactions involving this compound depend on the nucleophile used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.
Aplicaciones Científicas De Investigación
2,4-Dimethoxypyridine-3-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethoxypyridine-3-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows it to modify various substrates, including organic molecules and biomolecules, by introducing sulfonyl groups.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-3-sulfonyl chloride: A simpler analog without the methoxy groups.
2,4-Dichloropyridine-3-sulfonyl chloride: A similar compound with chlorine substituents instead of methoxy groups.
Uniqueness
2,4-Dimethoxypyridine-3-sulfonyl chloride is unique due to the presence of methoxy groups at the 2 and 4 positions of the pyridine ring. These substituents can influence the compound’s reactivity and properties, making it distinct from other pyridine-3-sulfonyl chlorides.
Propiedades
Fórmula molecular |
C7H8ClNO4S |
|---|---|
Peso molecular |
237.66 g/mol |
Nombre IUPAC |
2,4-dimethoxypyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO4S/c1-12-5-3-4-9-7(13-2)6(5)14(8,10)11/h3-4H,1-2H3 |
Clave InChI |
OWZRNKPTVDTVKC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=NC=C1)OC)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


